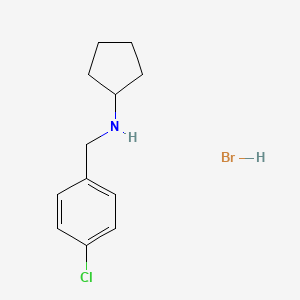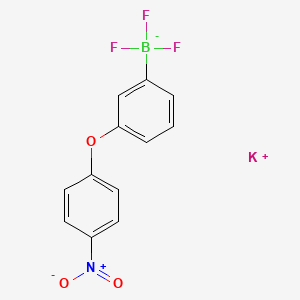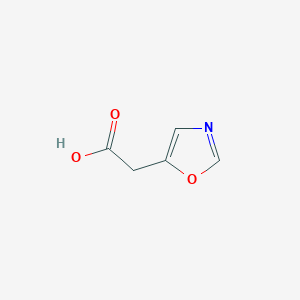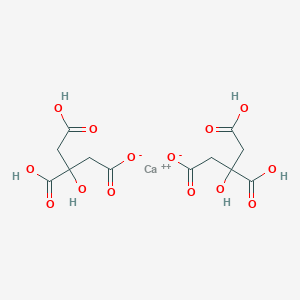
5-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one
Descripción general
Descripción
5-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one, also known as FHPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is a pyridinone derivative that possesses a fluorine atom and a hydroxyl group on its aromatic ring. The unique structure of FHPP makes it an attractive candidate for drug development, as it has been shown to exhibit promising biological activity in preclinical studies.
Aplicaciones Científicas De Investigación
5-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one has been studied extensively for its potential applications in various fields, including cancer therapy, neuroprotection, and anti-inflammatory treatment. In preclinical studies, this compound has been shown to exhibit potent inhibitory effects on cancer cell growth and proliferation, making it a promising candidate for the development of anticancer drugs. Additionally, this compound has been shown to possess neuroprotective properties, as it can prevent neuronal cell death and improve cognitive function in animal models of neurodegenerative diseases. This compound has also been investigated for its anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Mecanismo De Acción
The mechanism of action of 5-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways involved in cancer cell growth, neurodegeneration, and inflammation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are often overexpressed in cancer cells. By inhibiting HDACs, this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to activate the Nrf2-ARE signaling pathway, which is involved in the protection of cells against oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects in preclinical studies. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In animal models of neurodegenerative diseases, this compound can prevent neuronal cell death and improve cognitive function. This compound has also been shown to possess anti-inflammatory effects, as it can reduce the production of pro-inflammatory cytokines and inhibit inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one in lab experiments is its potent biological activity, which makes it an attractive candidate for drug development. Additionally, this compound is relatively easy to synthesize using standard organic chemistry techniques, making it accessible to researchers. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of 5-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one, including the development of novel drug candidates based on its structure, the investigation of its mechanism of action, and the exploration of its potential applications in other fields. One potential direction for future research is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Another direction is the investigation of this compound's mechanism of action, which could lead to a better understanding of its biological activity and potential therapeutic applications. Finally, the exploration of this compound's potential applications in other fields, such as materials science and catalysis, could lead to the development of novel technologies and materials.
Propiedades
IUPAC Name |
5-(3-fluoro-4-hydroxyphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-9-5-7(1-3-10(9)14)8-2-4-11(15)13-6-8/h1-6,14H,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGPRBFTGJWEOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CNC(=O)C=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682659 | |
| Record name | 5-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111109-87-5 | |
| Record name | 5-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-AMINO-1H-BENZO[d][1,3]OXAZIN-2(4H)-ONE](/img/structure/B3392489.png)

![(1R,5S)-tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B3392495.png)










![5-fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3392597.png)
